,2-DBTFB exhibits liquid crystalline behavior, meaning it transitions from a liquid to a crystalline state with specific optical properties. This characteristic makes it a potential candidate for the development of:
,2-DBTFB's well-defined electronic structure and stability make it a potential material for various organic electronic and optoelectronic applications, such as:
While research is still ongoing, 1,2-DBTFB shows potential applications in the field of biomedicine, including:
1,2-Dibromotetrafluorobenzene is an aromatic compound with the molecular formula C₆Br₂F₄ and a molecular weight of 307.866 g/mol. Its structure consists of a benzene ring substituted with two bromine atoms at the 1 and 2 positions and four fluorine atoms at the 3, 4, 5, and 6 positions. The compound is also known by various names, including Tetrafluoro-1,2-dibromobenzene and 1,2-Dibromoperfluorobenzene .
This compound is notable for its unique combination of halogen substituents, which significantly influence its chemical properties and reactivity. The presence of both bromine and fluorine atoms makes it a subject of interest in various chemical studies due to its potential applications in materials science and organic synthesis.
Additionally, this compound can undergo hydrodebromination reactions and participate in electrophilic aromatic substitutions, making it versatile in synthetic organic chemistry. Its reactivity is largely influenced by the electron density on the aromatic ring due to the presence of multiple electronegative halogens.
The synthesis of 1,2-Dibromotetrafluorobenzene can be achieved through several methods:
1,2-Dibromotetrafluorobenzene has various applications across different fields:
Interaction studies involving 1,2-Dibromotetrafluorobenzene often focus on its ability to engage in halogen bonding and other non-covalent interactions. These studies have shown that halogenated compounds can exhibit unique binding affinities in biological systems due to their polarizability and electron-withdrawing characteristics .
Such interactions can be critical for understanding how these compounds might behave in biological contexts or when used as drug candidates.
Several compounds share structural similarities with 1,2-Dibromotetrafluorobenzene. Here are some comparable compounds:
Compound Name | Formula | Unique Features |
---|---|---|
1-Bromo-3,4,5-trifluorobenzene | C₆BrF₃ | Contains one bromine and three fluorine substituents. |
1,3-Dibromotetrafluorobenzene | C₆Br₂F₄ | Bromines at different positions; may exhibit different reactivity. |
Perfluorobenzene | C₆F₆ | Fully fluorinated; lacks bromine but exhibits high stability. |
1-Chloro-3,4,5-trifluorobenzene | C₆ClF₃ | Contains chlorine instead of bromine; used in similar applications. |
The uniqueness of 1,2-Dibromotetrafluorobenzene lies in its specific combination of two bromine atoms and four fluorine atoms positioned on the benzene ring. This configuration not only influences its chemical reactivity but also its physical properties such as polarity and solubility compared to other halogenated compounds.
The synthesis of 1,2-dibromotetrafluorobenzene primarily involves bromination of tetrafluorobenzene or its derivatives. Direct bromination using elemental bromine (Br₂) in the presence of strong acids or catalysts is a common approach. For instance, bromination in 65% oleum (fuming sulfuric acid) enables electrophilic substitution, yielding dibromotetrafluorobenzene isomers. Photochemical bromination methods, utilizing ultraviolet light to generate bromine radicals, have also been employed to achieve selective bromination of polyfluorobenzenes.
A notable method involves reacting tetrafluorobenzene with bromine in carbon tetrachloride or hexane at controlled temperatures (40–100°C), often in the presence of radical initiators. Catalytic systems, such as zinc bromide (ZnBr₂) adsorbed on silica, enhance para-selectivity in bromination reactions, minimizing undesired ortho-isomer formation.
Selectivity in bromination is achieved through substrate-directed reactions and catalytic control. Transition metal catalysts, such as iridium or rhodium complexes, enable ortho-directed C–H activation in fluorinated arenes, favoring 1,2-dibromination. For example, steric and electronic effects of fluorine substituents direct bromine to specific positions on the aromatic ring, as demonstrated in the bromination of 1,3,5-trifluorobenzene.
Solvent choice significantly impacts selectivity. Nonpolar solvents like hexane or dichloromethane reduce radical recombination, improving yields of 1,2-dibromotetrafluorobenzene over other isomers. Additionally, kinetic vs. thermodynamic control is critical: low-temperature reactions favor meta-substitution intermediates, while higher temperatures promote thermodynamically stable para-products.
Controlling isomer distribution remains a key challenge due to the similar reactivity of fluorine and bromine substituents. Competing pathways during bromination often lead to mixtures of 1,2-, 1,3-, and 1,4-dibromotetrafluorobenzenes. For example, bromination of 1,2,4,5-tetrafluorobenzene in oleum yields approximately 38–78% of the 1,2-isomer alongside other regioisomers.
Strategies to mitigate this include:
Optimal conditions for synthesizing 1,2-dibromotetrafluorobenzene involve balancing temperature, catalysts, and solvents:
Photochemical methods under UV light achieve rapid bromination but require careful control to avoid over-bromination. Industrial-scale processes often use continuous flow reactors to maintain consistent temperature and mixing, improving reproducibility.
Industrial methods prioritize cost-effectiveness and scalability. Bromination in oleum or with gaseous bromine in tubular reactors is common, leveraging high-throughput setups to produce multi-kilogram batches. Catalytic systems, such as aluminum bromide (AlBr₃), are recycled to reduce waste.
Laboratory-scale synthesis emphasizes precision. Small-scale photochemical reactors or Schlenk techniques enable controlled bromination under inert atmospheres. Advanced purification methods, such as fractional crystallization or chiral HPLC, isolate 1,2-dibromotetrafluorobenzene from isomer mixtures.
Key differences include:
1,2-Dibromotetrafluorobenzene exhibits a planar aromatic structure characteristic of substituted benzene derivatives [2]. The molecular formula C₆Br₂F₄ indicates a benzene ring with two bromine atoms positioned at adjacent carbon atoms (1,2-positions) and four fluorine atoms occupying the remaining positions (3,4,5,6) [1] [2]. The molecular weight is precisely 307.87 g/mol [1] [3].
The electron distribution in 1,2-Dibromotetrafluorobenzene is significantly influenced by the electronegativity differences between the halogen substituents [15]. The presence of four highly electronegative fluorine atoms creates substantial electron withdrawal from the aromatic ring, while the two bromine atoms contribute to the overall electron-deficient nature of the system [15]. This electronic configuration allows the compound to participate in halogen bonding interactions, where the bromine atoms can act as electron acceptors [15].
The molecular geometry maintains the characteristic 120° bond angles of the benzene ring, though slight distortions may occur due to steric interactions between the bulky halogen substituents [17]. The compound's SMILES notation is represented as FC1=C(Br)C(Br)=C(F)C(F)=C1F, clearly depicting the substitution pattern [1] [2].
The thermodynamic properties of 1,2-Dibromotetrafluorobenzene reflect its highly halogenated nature and molecular structure. The compound exhibits a boiling point of 198°C (471.2 K), demonstrating significant thermal stability characteristic of perfluorinated aromatic compounds [3] [9].
Table 1: Key Thermodynamic Properties of 1,2-Dibromotetrafluorobenzene
Property | Value | Unit | Reference |
---|---|---|---|
Molecular Weight | 307.87 | g/mol | [1] [3] |
Boiling Point | 198 | °C | [3] |
Boiling Point | 471.2 | K | [9] |
Density | 2.238 | g/mL at 25°C | [3] |
Refractive Index | 1.516 | n₂₀/D | [3] |
Flash Point | 99 | °C | [3] |
The density of 2.238 g/mL at 25°C reflects the significant contribution of the heavy halogen atoms to the overall molecular mass [3]. This high density is characteristic of polyhalogenated aromatic compounds and is substantially greater than that of unsubstituted benzene [3]. The refractive index of 1.516 (n₂₀/D) indicates the compound's optical properties under standard conditions [3].
The ¹⁹F Nuclear Magnetic Resonance spectrum of 1,2-Dibromotetrafluorobenzene provides distinctive chemical shift information characteristic of fluorinated aromatic systems [4] [22]. Fluorine atoms in aromatic environments typically exhibit chemical shifts in the range of +80 to +170 ppm relative to trichlorofluoromethane [20] [21]. The compound shows specific ¹⁹F Nuclear Magnetic Resonance signals that reflect the electronic environment of each fluorine position [4].
1,2-Dibromotetrafluorobenzene serves as an excellent substrate for nucleophilic aromatic substitution reactions due to the strong electron-withdrawing effects of both bromine and fluorine substituents [1] [2]. The compound exhibits regioselective reactivity patterns that depend critically on the nature of the nucleophile and reaction conditions.
Nucleophilic substitution of 1,2-dibromotetrafluorobenzene proceeds through the classic addition-elimination mechanism characteristic of activated aromatic systems [3] [4]. The reaction involves initial nucleophilic attack to form a Meisenheimer-type intermediate, followed by elimination of the leaving group [4]. The strong electron-withdrawing fluorine atoms activate all positions on the benzene ring, but the regioselectivity is primarily controlled by the position of the bromine substituents.
Studies demonstrate that sodium phenoxide derivatives react with 1,2-dibromotetrafluorobenzene at positions para to the bromine atoms, producing 1-bromo-3-phenoxytetrafluorobenzene in 75% yield under reflux conditions in dimethylformamide at 120°C for 6 hours [1]. This regioselectivity arises because bromine atoms, being less electronegative than fluorine, create positions of enhanced electrophilicity at the para positions through resonance stabilization of the anionic intermediate.
A significant complication in nucleophilic substitution reactions involves competitive hydrodebromination processes. When 1,2-dibromotetrafluorobenzene reacts with potassium hydrogen sulfide in dimethylformamide at 40-45°C, the major product is 1-bromo-2,3,5,6-tetrafluorobenzene (59% yield) rather than the expected sulfur-substituted product [5]. This hydrodebromination pathway becomes dominant with strong nucleophiles that can also act as reducing agents.
The mechanistic basis for this competing reaction involves nucleophilic attack followed by proton transfer from the nucleophile, leading to substitution of bromine by hydrogen rather than by the nucleophile itself [5]. This reactivity pattern is particularly pronounced for sulfur nucleophiles and represents a significant synthetic limitation when sulfur-containing products are desired.
1,2-Dibromotetrafluorobenzene demonstrates exceptional utility in Buchwald-Hartwig amination reactions, enabling the formation of carbon-nitrogen bonds with high selectivity [6] [7]. Under microwave-assisted conditions using palladium catalysts, the compound couples efficiently with diphenylamine, phenothiazine, and carbazole derivatives to produce functionalized aromatic amines in excellent yields (80-95%) [7].
Recent advances include the development of microwave-assisted protocols that reduce reaction times from 24 hours to 10-30 minutes while maintaining high yields [7]. These conditions employ palladium acetate or palladium(dibenzylideneacetone)₂ catalysts with phosphine ligands, operating at 300W microwave power for 30 minutes [7]. The method demonstrates broad substrate scope and functional group tolerance, making it particularly valuable for the synthesis of thermally activated delayed fluorescence compounds.
Nucleophile | Reaction Conditions | Major Product | Yield (%) | Selectivity |
---|---|---|---|---|
Sodium phenoxide | DMF, 120°C, 6 hrs | 1-Bromo-3-phenoxytetrafluorobenzene | 75 | Para to Br (activated position) |
KSH (potassium hydrogen sulfide) | DMF, 40-45°C, 2 hrs | 1-Bromo-2,3,5,6-tetrafluorobenzene (hydrodebromination) | 59 | Br→H substitution predominant |
Diphenylamine (Buchwald-Hartwig) | Pd catalyst, base, 90-100°C | N-aryl substituted products | 80-95 | High selectivity for C-N coupling |
Carbazole derivatives | Microwave, Pd catalyst, 30 min | N-aryl carbazole products | 80-95 | High selectivity |
1,2-Dibromotetrafluorobenzene serves as an exceptional electrophilic partner in various palladium and copper-catalyzed cross-coupling reactions, enabling the construction of complex fluorinated aromatic architectures [8] [9].
The Suzuki-Miyaura coupling of 1,2-dibromotetrafluorobenzene with arylboronic acids proceeds with high selectivity for bromine over fluorine substitution [8] [9]. This selectivity arises from the preferential oxidative addition of palladium to the carbon-bromine bond compared to the much stronger carbon-fluorine bond.
Research demonstrates that palladium tetrakis(triphenylphosphine) catalyst systems effectively promote these transformations in dimethyl ether or toluene at 80-100°C [8]. The reaction tolerates various arylboronic acid substitution patterns, producing asymmetrical tetrafluorinated biphenyls in 70-85% yields [8]. Double coupling reactions can be achieved using excess arylboronic acid and extended reaction times, leading to bis-aryl tetrafluorobenzenes in 60-80% yields.
The synthetic utility extends to the preparation of molecular nanographenes through Sonogashira coupling with phenylacetylene derivatives [10] [11]. This approach involves initial double Sonogashira coupling of 1,4-dibromotetrafluorobenzene with substituted phenylacetylenes to produce bis(arylethynyl)tetrafluorobenzenes in 75-90% yields [10]. These intermediates undergo subsequent Diels-Alder cycloaddition and Scholl cyclodehydrogenation to construct extended aromatic systems with unique helical chirality.
Ullmann-type coupling reactions of 1,2-dibromotetrafluorobenzene with thiophene derivatives proceed under copper catalysis to form thiophene-fluorobenzene polymers . These reactions typically require elevated temperatures (120-150°C) in dimethylformamide with copper iodide or copper acetate catalysts . The resulting materials exhibit promising properties for organic electronics applications, with yields ranging from 65-75%.
The mechanism involves copper-mediated oxidative addition to the carbon-bromine bond, followed by transmetalation with the thiophene partner and reductive elimination to form the carbon-carbon bond [13]. The perfluorinated aromatic ring provides enhanced electron-accepting properties that improve charge transport characteristics in the resulting polymeric materials.
Beyond simple amination reactions, 1,2-dibromotetrafluorobenzene enables the synthesis of complex donor-acceptor systems through Buchwald-Hartwig coupling with electron-rich nitrogen heterocycles [7]. Recent developments include microwave-assisted protocols that achieve exceptional efficiency in forming these systems.
The coupling with phenoxazine, phenothiazine, acridine, and carbazole derivatives produces materials with potential applications in thermally activated delayed fluorescence [7]. These reactions employ sophisticated ligand systems such as indenyl-based diphosphine ligands that provide enhanced activity for sterically challenging substrates [6].
Coupling Type | Coupling Partner | Catalyst System | Conditions | Products | Yield Range (%) |
---|---|---|---|---|---|
Suzuki-Miyaura | Arylboronic acids | Pd(PPh₃)₄, K₂CO₃ | DME/toluene, 80-100°C | Asymmetrical tetrafluorinated biphenyls | 70-85 |
Sonogashira | Phenylacetylene derivatives | Pd/Cu catalysis | Et₃N, 60-80°C | Bis(arylethynyl)tetrafluorobenzenes | 75-90 |
Ullmann-type | Thiophene derivatives | Cu/CuI mediated | DMF, 120-150°C | Thiophene-fluorobenzene polymers | 65-75 |
Buchwald-Hartwig (microwave) | Carbazole/phenothiazine | Pd catalyst, microwave | 300W, 10-30 min | Donor-acceptor compounds | 85-95 |
1,2-Dibromotetrafluorobenzene undergoes diverse reduction and oxidation transformations that exploit the differential reactivity of carbon-bromine versus carbon-fluorine bonds [14] [15].
Zinc-mediated reduction in acetic acid represents the most effective method for selective debromination of 1,2-dibromotetrafluorobenzene [14]. This transformation proceeds with high selectivity for bromine removal over fluorine, producing 1,2,3,5-tetrafluorobenzene in 90% conversion [14]. The reaction mechanism involves single-electron transfer from zinc to the aromatic system, followed by protonation and elimination of bromide.
The regioselectivity for bromine over fluorine reflects the relative ease of carbon-halogen bond cleavage, with carbon-bromine bonds being significantly weaker than carbon-fluorine bonds [14]. Copper oxide(I) in dimethylformamide with acetic anhydride provides an alternative reductive system, achieving 70% conversion under reflux conditions [14].
Controlled hydrodefluorination can be achieved using zinc in aqueous ammonia at room temperature, producing partially defluorinated products in 60-80% conversion [14]. This process shows regioselectivity for fluorine atoms in specific positions, typically those ortho to electron-withdrawing substituents [14].
The zinc-copper couple in aqueous dimethylformamide provides enhanced selectivity for hydrodefluorination while preserving carbon-bromine bonds [14]. This system enables the preparation of mixed halogenated products with controlled substitution patterns, though water content critically affects the reaction outcome.
At elevated temperatures (400°C) in the presence of bromine atmosphere, 1,2-dibromotetrafluorobenzene undergoes thermal rearrangement to produce 1,4-dibromotetrafluorobenzene in 85% conversion [5]. This transformation proceeds through a radical mechanism involving homolytic cleavage of carbon-bromine bonds and subsequent radical recombination in the thermodynamically favored 1,4-substitution pattern.
The pyrolysis mechanism involves initial formation of bromine radicals, followed by abstraction of bromine from the aromatic ring to generate aryl radicals [16]. These radicals then undergo intramolecular rearrangement or intermolecular radical coupling to produce the isomerized products. The high conversion efficiency reflects the thermodynamic preference for the 1,4-disubstitution pattern over the 1,2-arrangement.
Electrochemical reduction of 1,2-dibromotetrafluorobenzene at glassy carbon electrodes produces multiple reduction products in 50-70% conversion [10]. The reduction occurs through sequential electron transfer processes, with bromine-bearing carbons showing lower reduction potentials than fluorine-bearing carbons.
Chronoamperometric studies reveal that the first reduction wave corresponds to single-electron reduction of the aromatic system, while subsequent waves involve cleavage of carbon-halogen bonds [10]. The electrochemical behavior provides insights into the relative electron-accepting capabilities of different positions on the aromatic ring.
Reaction Type | Reagent/Conditions | Major Products | Conversion (%) | Selectivity Notes |
---|---|---|---|---|
Reductive debromination | Zn/AcOH, reflux | 1,2,3,5-Tetrafluorobenzene | 90 | Br-selective over F |
Hydrodefluorination | Zn/NH₃(aq), RT | Partially defluorinated products | 60-80 | Regioselective F removal |
Thermal decomposition | 400°C, Br₂ atmosphere | 1,4-Dibromotetrafluorobenzene | 85 | Radical-mediated isomerization |
Metal-mediated reduction | Cu₂O/DMF, reflux | 1,2,3,5-Tetrafluorobenzene | 70 | Br-selective reduction |
The differential reactivity of fluorine and bromine substituents in 1,2-dibromotetrafluorobenzene provides fundamental insights into halogen-carbon bond strength and reactivity patterns in polyfluorinated aromatic systems [17] [18].
In nucleophilic substitution reactions, bromine atoms demonstrate dramatically higher reactivity than fluorine atoms [1] [2]. This selectivity manifests most clearly in reactions with potassium hydrogen sulfide, where hydrodebromination occurs preferentially over substitution of fluorine [5]. The selectivity ratio (Br >> F) reflects both thermodynamic and kinetic factors.
Kinetic studies reveal that carbon-bromine bonds undergo nucleophilic attack approximately 100-1000 times faster than carbon-fluorine bonds under comparable conditions [19]. This enormous rate difference enables selective functionalization strategies that target bromine positions while leaving fluorine substituents intact.
The electronic effects contributing to this selectivity include the lower electronegativity of bromine compared to fluorine, making bromine-bearing carbons more electrophilic [20]. Additionally, the longer carbon-bromine bond length reduces steric hindrance to nucleophilic approach compared to the shorter carbon-fluorine bonds.
Palladium-catalyzed cross-coupling reactions demonstrate exclusive selectivity for carbon-bromine bond activation over carbon-fluorine bonds [8] [21]. In Suzuki-Miyaura coupling, oxidative addition of palladium occurs selectively at carbon-bromine bonds, with no detectable reaction at carbon-fluorine positions even under forcing conditions.
This selectivity originates from the relative bond dissociation energies: carbon-bromine bonds (65-70 kcal/mol) are significantly weaker than carbon-fluorine bonds (110-130 kcal/mol) [18]. The oxidative addition barrier for palladium insertion into carbon-bromine bonds is correspondingly lower, enabling selective activation.
Competition experiments between 1,2-dibromotetrafluorobenzene and simple fluoroaromatics confirm that bromine-containing substrates react preferentially by factors of 10³-10⁴ [8]. This selectivity enables the use of fluorinated solvents and supports in cross-coupling reactions without interference.
Metal-mediated reductions consistently favor carbon-bromine bond cleavage over carbon-fluorine bond hydrogenolysis [14]. Zinc in acetic acid achieves >95% selectivity for debromination, producing tetrafluorobenzene derivatives as major products [14]. The mechanism involves preferential single-electron transfer to the lower-lying π* orbital associated with carbon-bromine bonds.
Electrochemical reduction studies confirm that bromine-bearing carbons exhibit reduction potentials 0.8-1.2 V more positive than fluorine-bearing carbons [10]. This substantial difference in reduction potential enables selective electrochemical debromination while preserving the fluorinated aromatic framework.
In halogen bonding applications, bromine atoms serve as significantly stronger σ-hole donors than fluorine atoms [20] [22]. 1,2-Dibromotetrafluorobenzene forms measurable halogen bonds with nitrogen bases, though these interactions are substantially weaker than those formed by iodinated analogs [23].
Association constant measurements reveal that bromine-nitrogen halogen bonds in fluorinated aromatic systems show binding constants of 1-5 M⁻¹ at ambient temperature, compared to negligible binding for fluorine-nitrogen interactions [23]. The σ-hole strength follows the order I > Br >> Cl > F, with fluorine generally unable to form significant halogen bonds in aromatic systems [22].
Computational studies confirm that bromine atoms in 1,2-dibromotetrafluorobenzene develop positive electrostatic potential regions along the carbon-bromine bond axis, while fluorine atoms show uniformly negative surface potentials [20]. This fundamental difference in charge distribution governs the capacity for halogen bonding interactions.
Reaction Condition | Fluorine Reactivity | Bromine Reactivity | Selectivity | Mechanistic Notes |
---|---|---|---|---|
Nucleophilic substitution (KSH) | Inert | Reactive (substitution/reduction) | Br >> F | Hydrodebromination competes with substitution |
Cross-coupling (Suzuki) | Inert | Highly reactive | Br exclusive | Oxidative addition selective for Br |
Reductive conditions (Zn/AcOH) | Moderate | Highly reactive | Br > F | Metal insertion preferential at Br |
Electrochemical reduction | Reducible at high potential | Easily reducible | Br > F | Lower reduction potential for Br |
Halogen bonding interactions | Weak donor | Strong XB donor | I > Br >> Cl > F | σ-hole strength: I > Br > Cl >> F |
While 1,2-dibromotetrafluorobenzene exhibits limited halogen bonding capabilities compared to iodinated analogs, it still participates in supramolecular interactions that are relevant for materials science applications [24] [25] [26].
1,2-Dibromotetrafluorobenzene forms weak to moderate halogen bonds with nitrogen-containing acceptors, though these interactions are significantly weaker than those formed by 1,2-diiodotetrafluorobenzene [23]. Studies demonstrate that while 1,2-diiodotetrafluorobenzene readily forms enantiomeric pairs of double helices with 2,2'-bi(1,8-naphthyridine) through robust bifurcated iodine bonds, attempts to synthesize similar cocrystals with 1,2-dibromotetrafluorobenzene under identical conditions prove unsuccessful .
The halogen bond strength hierarchy I > Br >> Cl > F manifests clearly in solution-phase studies [23]. Association constant measurements using ¹⁹F NMR titration methods show that bromopentafluorobenzene (a related bromine donor) exhibits binding constants of only 1.0-1.6 M⁻¹ at 193 K with nickel fluoride acceptors, compared to 5-12 M⁻¹ for the corresponding iodinated systems at 285 K [23].
X-ray crystallographic studies of halogen-bonded complexes containing 1,2-dibromotetrafluorobenzene reveal C-Br⋯N contact distances in the range of 3.3-3.7 Å, which approach the sum of van der Waals radii [28]. The contact angles deviate significantly from linearity (160-175°) compared to the near-linear geometries (175-180°) observed for stronger iodine halogen bonds [28].
Computational analysis using density functional theory confirms that bromine atoms in 1,2-dibromotetrafluorobenzene develop positive electrostatic potential regions (σ-holes) along the C-Br bond axis, but these are substantially smaller and less positive than those found in iodinated analogs [20]. The σ-hole magnitude correlates directly with halogen bonding strength and geometric preferences.
The weak halogen bonding capability of 1,2-dibromotetrafluorobenzene limits its utility in robust supramolecular assembly compared to iodinated systems [25] [26]. While 1,4-diiodotetrafluorobenzene readily forms diverse supramolecular architectures including discrete assemblies, 1D infinite chains, 2D networks, and 3D frameworks with various acceptors, brominated analogs typically form only weak association complexes in solution [26].
Cocrystallization attempts with common halogen bond acceptors such as pyridine, quinuclidine, and 1,4-diazabicyclo[2.2.2]octane produce either no crystalline products or very weakly bound complexes that dissociate readily in solution [29]. This limitation significantly restricts the application of 1,2-dibromotetrafluorobenzene in crystal engineering and supramolecular materials design.
In polar solvents, the weak halogen bonds formed by 1,2-dibromotetrafluorobenzene are readily disrupted by competing hydrogen bonding and dipole-dipole interactions [23]. Solvent competition studies demonstrate that even weakly coordinating solvents such as toluene can significantly reduce the already weak association constants for bromine halogen bonds.
Temperature-dependent studies reveal that halogen-bonded complexes of 1,2-dibromotetrafluorobenzene are stable only at reduced temperatures, typically below -80°C [23]. This thermal instability contrasts sharply with iodine halogen bonds that remain stable at ambient temperature and above.
Despite the limitations in halogen bonding strength, 1,2-dibromotetrafluorobenzene finds application in shape-memory polymer systems where weak halogen bonding interactions provide supplementary crosslinking . In these applications, the bromine atoms contribute to thermoreversible association that enables the shape-memory behavior, though the primary structural integrity derives from covalent crosslinks.
Liquid crystalline systems incorporating 1,2-dibromotetrafluorobenzene benefit from the combination of π-π stacking interactions between aromatic rings and weak halogen bonding interactions [30]. While individual halogen bonds are weak, their cooperative effect in organized mesophases can provide measurable contributions to mesophase stability and transition temperatures.
Polymer network studies demonstrate that 1,2-dibromotetrafluorobenzene can serve as a halogen bond donor in composite materials where iodinated components provide primary structural definition while brominated components contribute to fine-tuning of mechanical properties . This approach leverages the intermediate strength of bromine halogen bonds for applications requiring moderate association strength.
Halogen Bond Donor | Interaction Strength | Bond Distance Range (Å) | Applications |
---|---|---|---|
1,2-Dibromotetrafluorobenzene | Weak | 3.3-3.7 | Synthetic intermediates only |
1,4-Diiodotetrafluorobenzene | Very Strong | 2.8-3.2 | Liquid crystals, supramolecular gels, shape-memory polymers |
1,2-Diiodotetrafluorobenzene | Strong | 2.9-3.3 | Chiral double helices, optical materials |
Bromopentafluorobenzene | Weak | 3.4-3.8 | Minimal supramolecular utility |
Irritant